molecular formula C25H23N3O2 B2911991 N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932457-31-3

N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2911991
CAS RN: 932457-31-3
M. Wt: 397.478
InChI Key: ZUUKDDJWDMSTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as MPA-NQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinazolinone and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can induce DNA damage and ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in lab experiments is its specificity for inhibiting DNA topoisomerase II, making it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is its low solubility in aqueous solutions, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. One area of interest is the development of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the safety and toxicity of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in vivo, which will be important for its eventual use in clinical settings.
Conclusion:
In conclusion, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it has been shown to have potential anti-cancer, anti-inflammatory, and antioxidant properties. While it has advantages for lab experiments, such as its specificity for inhibiting DNA topoisomerase II, it also has limitations, such as its low solubility. Future research is needed to fully understand the potential of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and its derivatives in the treatment of various diseases.

Synthesis Methods

The synthesis of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the reaction of 2-aminobenzophenone with mesityl oxide to form 2-(2-mesityloxyphenyl)benzophenone. This intermediate compound is then reacted with anthranilic acid to produce N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent.

properties

IUPAC Name

2-(2-oxo-4-phenylquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-16-13-17(2)23(18(3)14-16)26-22(29)15-28-21-12-8-7-11-20(21)24(27-25(28)30)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUKDDJWDMSTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

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